Methyl 4-(1-oxoisoindolin-2-yl)benzoate
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Overview
Description
Methyl 4-(1-oxoisoindolin-2-yl)benzoate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . It is a colorless solid with a melting point ranging from 217 to 221 °C . This compound is known for its unique structure, which includes an isoindolinone core fused with a benzene ring, making it an important heterocyclic compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-oxoisoindolin-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . This method provides good isolated yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as flash chromatography on silica gel .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-oxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(1-oxoisoindolin-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(1-oxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound has a similar isoindolinone core but differs in its substituents and overall structure.
4-(1-oxoisoindolin-2-yl)benzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 4-(1-oxoisoindolin-2-yl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its isoindolinone core is a key feature that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 4-(3-oxo-1H-isoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3 |
InChI Key |
FCANVCFMQOWSCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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